
(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone” is a chemical compound with the molecular formula C14H17N3O3. It’s a derivative of indazole, a heterocyclic compound that’s considered pharmacologically important .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, involves various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a morpholino group and a 3-methoxy-2-methyl-2H-indazol-6-yl group. The exact structure can be determined using techniques like X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving indazole derivatives are diverse. They include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. The molecular weight of this compound is 275.308.
Applications De Recherche Scientifique
Potential Research Applications
Enzymatic Degradation of Pollutants
Complex organic molecules can serve as substrates or inhibitors in the study of enzymatic processes involved in the degradation of pollutants. For instance, Husain and Husain (2007) discussed the use of various enzymes, like laccases and peroxidases, in the remediation of organic pollutants through enzymatic degradation, highlighting the potential of organic molecules in environmental biotechnology and pollution control (Husain & Husain, 2007).
Neuroprotective Mechanisms in Cerebral Ischemia
Research into the neuroprotective effects of chemical compounds on brain health, particularly in conditions like cerebral ischemia, is a significant area of interest. Studies like that of Hatcher and Dempsey (2002) on citicoline, a compound involved in phosphatidylcholine synthesis, demonstrate the broader interest in understanding how various chemical compounds can support brain health and recovery after injury (Hatcher & Dempsey, 2002).
Antimicrobial and Preservative Efficacy
The antimicrobial properties of complex organic compounds, especially in the context of cosmetics and pharmaceuticals, are of paramount importance. Research into substances like methylisothiazolinone shows the need to understand the efficacy and safety of chemical preservatives in various formulations (Lundov et al., 2011).
Mécanisme D'action
Orientations Futures
Future research on “(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone” and similar compounds could focus on further elucidating their mechanisms of action, optimizing their synthesis, and evaluating their potential as therapeutic agents. Given the wide range of biological activities exhibited by indazole derivatives , these compounds are likely to continue attracting considerable attention in the field of medicinal chemistry.
Propriétés
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-16-14(19-2)11-4-3-10(9-12(11)15-16)13(18)17-5-7-20-8-6-17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGNPMUVJHZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride](/img/structure/B2888423.png)
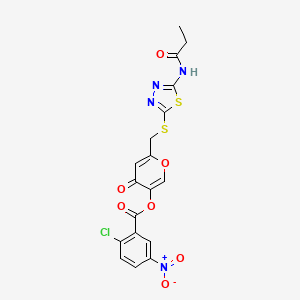
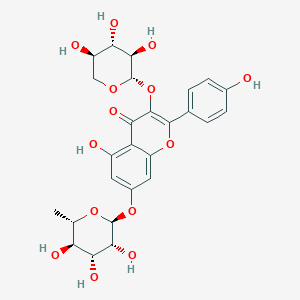
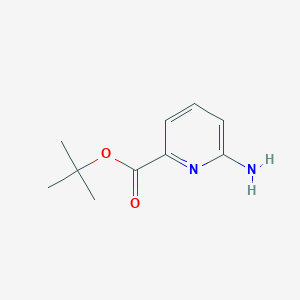
![tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride](/img/structure/B2888430.png)
![N-[(2-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2888431.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde](/img/structure/B2888432.png)
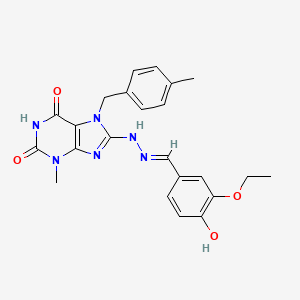

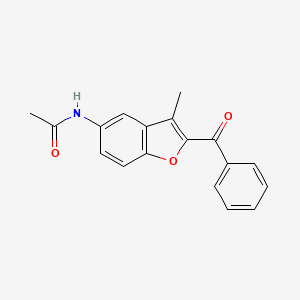
![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)
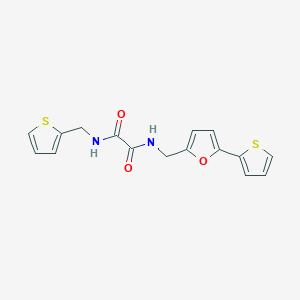
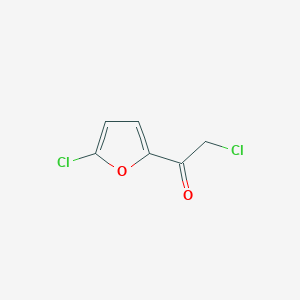
![6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)